(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
CAS No.: 1257556-19-6
Cat. No.: VC7589016
Molecular Formula: C18H22N2O2S2
Molecular Weight: 362.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257556-19-6 |
|---|---|
| Molecular Formula | C18H22N2O2S2 |
| Molecular Weight | 362.51 |
| IUPAC Name | 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+ |
| Standard InChI Key | WHVBNOJDEFTRIQ-NTUHNPAUSA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine comprises three primary components:
-
Piperazine backbone: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities .
-
(E)-4-Methylstyryl sulfonyl group: A sulfonamide-linked styrenyl substituent with a para-methyl group, contributing hydrophobicity and π-π stacking potential.
-
Thiophen-3-ylmethyl moiety: A sulfur-containing heterocyclic group capable of dipole interactions and metabolic stability enhancement .
The stereochemistry of the styryl group (E-configuration) ensures spatial orientation that may influence receptor binding affinity. Computational modeling of analogous sulfonylated piperazines suggests torsional angles of 120–140° between the styryl and piperazine planes, optimizing steric compatibility with hydrophobic protein pockets .
Table 1: Structural Comparison with Related Piperazine Derivatives
*Calculated based on analogous structures .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine likely follows a modular approach, as demonstrated for related piperazine sulfonamides :
-
Piperazine Functionalization:
-
N-Sulfonylation: Reaction of piperazine with (E)-4-methylstyryl sulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to yield the monosubstituted intermediate.
-
N-Alkylation: Subsequent treatment with 3-(chloromethyl)thiophene introduces the thiophen-3-ylmethyl group, often requiring phase-transfer catalysts to enhance regioselectivity .
-
-
Purification and Characterization:
Table 2: Representative Reaction Conditions for Piperazine Derivatives
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| N-Sulfonylation | Sulfonyl chloride, K₂CO₃ | 80 | 72–78 |
| N-Alkylation | 3-(Chloromethyl)thiophene | 60 | 65–70 |
| Cyclization | NaOEt/EtOH | Reflux | 81–88 |
Biological Activities and Mechanistic Hypotheses
Central Nervous System (CNS) Modulation
The thiophen-3-ylmethyl group’s resemblance to neurotransmitter scaffolds (e.g., serotonin) suggests potential affinity for 5-HT receptors. Molecular docking studies of similar compounds predict binding energies of −8.2 to −9.6 kcal/mol at 5-HT₁A sites, though experimental validation is required .
Anticancer Activity
Sulfonamide derivatives often target carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. While IC₅₀ values for the target compound remain uncharacterized, structurally related bis(thienopyridines) show 50% inhibition at 1.2–3.4 µM in MCF-7 breast cancer cells .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Replacing the 4-nitrophenyl group in the PubChem analog with a 4-methylstyryl moiety reduces electron-withdrawing effects, potentially altering:
-
Metabolic Stability: Enhanced resistance to cytochrome P450-mediated oxidation.
-
Solubility: LogP increases by ~0.8 units, favoring blood-brain barrier penetration.
Pharmacokinetic Considerations
The thiophen-3-ylmethyl group’s lower metabolic clearance compared to 2-ylmethyl isomers (as in ) may prolong half-life, as evidenced by 24% higher AUC₀–∞ in murine models for similar derivatives .
Future Directions and Applications
Targeted Drug Delivery Systems
Conjugation to nanoparticle carriers (e.g., PLGA) could mitigate the compound’s moderate aqueous solubility (predicted 12–18 µg/mL). Preliminary studies on piperazine-linked nanocarriers demonstrate 3.5-fold increases in tumor accumulation .
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the styryl group’s methyl position and thiophene substitution pattern will clarify optimal pharmacophore configurations. High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is recommended to identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume